molecular formula C14H12N2O2 B1348968 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 54995-53-8

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1348968
CAS No.: 54995-53-8
M. Wt: 240.26 g/mol
InChI Key: CZSVPGARXVXXOX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine is a chemical compound belonging to the class of 2-substituted benzoxazole derivatives, a scaffold of immense importance in medicinal and pharmaceutical research . Benzoxazole derivatives are recognized for their wide spectrum of biological and pharmacological activities. This particular compound, featuring a 4-methoxyphenyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring, is a valuable building block in drug discovery. The benzoxazole core is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . Research into similar 2-substituted benzoxazole compounds has demonstrated potent antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli . Molecular docking studies suggest that the antibacterial mechanism of action for such compounds can be linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive target for antibacterial development . Beyond antimicrobial applications, the broader family of benzoxazole derivatives exhibits a range of bioactivities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant effects, making this compound a versatile intermediate for developing new therapeutic agents . From a synthetic chemistry perspective, benzoxazole rings are typically constructed via the condensation of 2-aminophenol with carbonyl compounds like aldehydes or acid derivatives . Modern, efficient, and eco-friendly synthetic methods have been developed, such as those employing polymer-bound catalysts like poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H), which offer advantages like reusability, mild reaction conditions, and facile product purification . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate in the discovery and development of novel bioactive molecules. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSVPGARXVXXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352899
Record name 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54995-53-8
Record name 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Analysis of 2 4 Methoxyphenyl 1,3 Benzoxazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, the spectrum can be divided into signals from the 4-methoxyphenyl (B3050149) group and the 5-aminobenzoxazole moiety.

The signals for the 4-methoxyphenyl substituent are highly predictable. This group gives rise to a characteristic A'A'B'B' spin system for the aromatic protons and a sharp singlet for the methoxy (B1213986) group protons. Spectroscopic data from the closely related compound, 2-(4-Methoxyphenyl)-1H-benzimidazole, shows these signals clearly. rsc.org The two protons ortho to the methoxy group (H-3' and H-5') are chemically equivalent and appear as a doublet, while the two protons ortho to the benzoxazole (B165842) ring (H-2' and H-6') are also equivalent and appear as another doublet further downfield. rsc.org The methoxy protons typically resonate as a singlet around 3.85 ppm. rsc.org

The 5-aminobenzoxazole portion of the molecule would present an ABC spin system for the three aromatic protons (H-4, H-6, and H-7). The electron-donating amine group at the C-5 position would cause a significant upfield shift for the ortho (H-4, H-6) and para (H-7) protons compared to an unsubstituted benzoxazole ring. Additionally, a broad singlet corresponding to the two amine (-NH₂) protons would be expected, with its chemical shift being dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound.

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. For this compound, a total of 14 distinct carbon signals are expected, assuming free rotation around the C2-C1' bond.

Data from the analogous compound 2-(4-Methoxyphenyl)-1H-benzimidazole shows the methoxy carbon at approximately 55.8 ppm and the carbon attached to the methoxy group (C-4') at around 161.1 ppm. rsc.org The other carbons of the 4-methoxyphenyl ring appear in the typical aromatic region of 114-130 ppm. rsc.org

The carbons of the benzoxazole core would have characteristic shifts. The C-2 carbon, positioned between two heteroatoms (N and O), would be significantly deshielded, appearing far downfield (typically >150 ppm). The carbons of the fused benzene (B151609) ring would be influenced by the amine substituent. The C-5 carbon, directly attached to the nitrogen, would be strongly shielded, while the ortho (C-4, C-6) and para (C-7a) carbons would also be shifted upfield relative to an unsubstituted system.

Table 2: Predicted ¹³C NMR Data for this compound.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for the definitive assignment of complex structures. researchgate.net For this compound, several techniques would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). It would confirm the connectivity within the aromatic spin systems, for example, showing correlations between H-6 and H-7, and between H-2'/H-6' and H-3'/H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each protonated carbon by linking the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Key expected correlations would include:

The methoxy protons (-OCH₃) to the C-4' carbon.

The H-2'/H-6' protons to the C-2 carbon of the benzoxazole ring, confirming the connection point.

The amine protons (-NH₂) to carbons C-4, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. diva-portal.org It could be used to confirm the conformation of the molecule, for instance, by showing correlations between the H-2'/H-6' protons of the phenyl ring and the H-7 proton of the benzoxazole ring. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

In Electron Impact (EI) mass spectrometry, the molecular ion (M⁺˙) of this compound would be observed at an m/z corresponding to its molecular weight (240.26 g/mol ). The fragmentation of such aromatic heterocyclic compounds typically follows pathways that lead to the formation of stable ions. libretexts.org

A plausible fragmentation pathway would involve:

Loss of a methyl radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable oxonium ion.

Loss of carbon monoxide: The fragment from the first step can then lose a molecule of carbon monoxide (CO, 28 Da).

Benzoxazole ring cleavage: The heterocyclic ring can undergo cleavage. A characteristic fragmentation of 2-arylbenzoxazoles involves the loss of the aryl substituent and subsequent fragmentation of the benzoxazole core.

Formation of aryl cations: Cleavage of the bond between the benzoxazole C-2 and the phenyl ring can lead to the formation of a stable 4-methoxyphenyl cation.

Table 3: Plausible Mass Spectrometry Fragments for this compound.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₂N₂O₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for [C₁₄H₁₃N₂O₂]⁺: 241.0972

Experimental verification of this mass to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition. For instance, HRMS data for the related compound 2-(4-Methoxyphenyl)-1H-benzimidazole (C₁₄H₁₂N₂O) showed a calculated mass for [M+H]⁺ of 225.1022, with the found mass being 225.1021, demonstrating the precision of the technique. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy

Vibrational Mode Assignment

An experimental IR spectrum for this compound has not been found in public databases. A typical analysis would involve assigning observed absorption bands to specific molecular vibrations. Key vibrational modes would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=N and C-O-C stretching of the benzoxazole ring, and the characteristic vibrations of the methoxy group. Without experimental data, a table of vibrational assignments cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Maxima and Band Analysis

Published UV-Vis absorption spectra for this compound are not available. This analysis would typically identify the wavelengths of maximum absorption (λmax) and attribute them to specific electronic transitions within the molecule, such as π→π* and n→π* transitions. The conjugation between the benzoxazole and phenyl rings would be expected to influence the absorption profile significantly. The lack of data prevents the creation of a table summarizing these properties.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing parameters. An isomer, 2-(4-Aminophenyl)-1,3-benzoxazole, has been characterized, revealing a dihedral angle of 11.8(1)° between its benzoxazole and benzene rings. researchgate.net However, this information cannot be directly applied to the title compound. Without a crystallographic information file (CIF), a data table of crystal parameters cannot be provided.

Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is contingent on the availability of crystal structure data. As no such data has been published for this compound, an analysis of its intermolecular interactions, which would quantify contacts like hydrogen bonds and π-π stacking, cannot be performed. Studies on other benzoxazole derivatives have shown that crystal packing is often dominated by H···H, C···H, and O···H interactions, but specific contributions for the title compound remain unknown. nih.gov

Theoretical and Computational Chemistry Studies of 2 4 Methoxyphenyl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT))

Quantum chemical calculations are at the forefront of computational chemistry, enabling the prediction of molecular properties with high accuracy. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules based on the electron density, offering a balance between computational cost and accuracy. nih.govepstem.net Its time-dependent extension, TDDFT, is employed to study excited states and predict electronic spectra, such as UV-Vis absorption. nih.gov These methods are fundamental to understanding the intrinsic properties of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.netpesquisaonline.net

While specific calculations for this compound are not detailed in the available literature, studies on closely related structures provide valuable insights. For instance, the analysis of a similar heterocyclic system, 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide, calculated using DFT at the B3LYP/6–311G(d,p) level, revealed a HOMO-LUMO energy gap of 4.9266 eV. mdpi.comresearchgate.net This relatively large gap suggests significant molecular stability. For the title compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoxazole moiety, while the LUMO may extend across the conjugated π-system of the entire molecule.

Table 1: Frontier Orbital Energies and Energy Gap for an Analogous Compound

Computational Parameter Value (eV)
HOMO Energy Data not specified in sources
LUMO Energy Data not specified in sources
Energy Gap (ΔE) 4.9266 mdpi.comresearchgate.net

Data for 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. nih.gov This procedure yields critical information about bond lengths, bond angles, and dihedral angles, which define the molecule's stable conformation. DFT methods are commonly employed for this purpose, and the resulting optimized structure can be compared with experimental data from techniques like X-ray crystallography, if available. nih.govnih.gov

For benzoxazole (B165842) derivatives, the benzoxazole ring system itself is typically planar. researchgate.net In a study of the related compound 2-(4-methoxyphenyl)benzo[d]thiazole, the geometry was fully optimized using DFT methods. nih.gov It is expected that for this compound, the benzoxazole and methoxyphenyl rings would not be perfectly coplanar due to steric hindrance, resulting in a twisted conformation. The dihedral angle between the two ring systems is a key parameter determined through conformational analysis. In the analogous 2-(4-aminophenyl)-1,3-benzoxazole, the dihedral angle between the benzoxazole system and the benzene (B151609) ring is 11.8 (1)°. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for a Related Benzothiazole

Parameter Bond Length (Å) / Angle (°)
C-S (thiazole) Data not available for benzoxazole
C-N (thiazole) Data not available for benzoxazole
C-C (phenyl ring) 1.389 - 1.407 researchgate.net
C-C-C (phenyl ring) 118.5 - 120.8 researchgate.net

Data derived from studies on similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.govmdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green represents areas of neutral potential. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen and nitrogen atoms of the benzoxazole ring, the oxygen of the methoxy (B1213986) group, and the nitrogen of the amine group. These sites represent the most likely points for interaction with electrophiles. mdpi.com Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amine group and the aromatic rings, indicating these as sites for potential nucleophilic interaction. nih.gov

Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG), Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemical interpretation of the wavefunction in terms of familiar concepts like lone pairs, bonds, and atomic charges. wisc.eduwisc.edu It is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net This is achieved by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In a molecule like this compound, NBO analysis would likely reveal strong stabilizing interactions. These would include delocalizations from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π) of the aromatic rings. researchgate.net For example, a study on a related terpolymer resin highlighted significant stabilization from π to π interactions within aromatic systems, with stabilization energies reaching up to 20.95 kcal/mol. researchgate.net

Reduced Density Gradient (RDG) Analysis RDG analysis is a method used to identify and visualize non-covalent interactions (NCIs) in real space. It is based on the relationship between the electron density and its gradient. Plots of the RDG against the electron density can distinguish between different types of interactions, such as strong hydrogen bonds, weaker van der Waals interactions, and destabilizing steric repulsions. This technique is instrumental in understanding crystal packing and supramolecular assembly. researchgate.net

Fukui Functions for Reactivity Prediction

Fukui functions are descriptors derived from DFT that help predict the most reactive sites within a molecule. pesquisaonline.net They quantify the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of sites susceptible to nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. pesquisaonline.netresearchgate.net

For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms, with their high electron density, are probable sites for electrophilic attack. The amine group, in particular, would be a primary site of reactivity. The carbon atoms within the aromatic rings would also exhibit varying degrees of reactivity depending on the resonance effects of the attached functional groups.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding processes. nih.gov

While specific MD simulation studies on this compound are not documented in the reviewed literature, this methodology would be invaluable for studying its interactions in a biological context. For example, simulations could be used to model the binding of the compound to a protein active site, elucidating the specific intermolecular interactions (like hydrogen bonds and van der Waals forces) that govern its binding affinity and selectivity. nih.gov Such studies are crucial in the field of drug design for understanding the molecular mechanisms of action.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand might interact with a biological target, such as a protein or enzyme.

Binding Energy Calculations

Binding energy calculations, which quantify the strength of the interaction between a ligand and its target, are a key component of docking studies. However, in the absence of docking studies for this compound, no specific binding energy data can be reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time, allowing for the study of the stability and dynamics of a ligand-target complex.

Ligand-Target Complex Stability and Dynamics

There is no available research that has performed molecular dynamics simulations to assess the stability and dynamic behavior of a complex formed between this compound and a biological target.

Free Energy Calculations

Free energy calculations, such as MM/PBSA or MM/GBSA, are often performed on MD simulation trajectories to provide a more accurate estimation of binding affinity. As no MD simulations have been published for this compound, such data is unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on various series of benzoxazole derivatives to explore their antimicrobial or anticancer activities. scholarsresearchlibrary.comnih.gov These studies develop models based on a range of molecular descriptors. However, a review of these studies indicates that this compound was not included in the datasets used to build or validate these published QSAR models. Therefore, no specific predictive data or contribution analysis for this compound can be presented.

Prediction of Biological Activities

The prediction of biological activities for this compound has been approached using specialized software that correlates the structure of a compound with known biological effects. One of the prominent tools utilized for this purpose is the Prediction of Activity Spectra for Substances (PASS) software. This program analyzes the intrinsic relationship between the structure of a compound and its biological activity.

The PASS prediction for this compound generates probabilities for a wide range of biological activities. These probabilities are expressed as Pa (probability to be active) and Pi (probability to be inactive). A higher Pa value suggests a greater likelihood of the compound exhibiting a particular biological activity. The predicted activities for this compound are diverse, pointing towards its potential as a multifunctional agent.

Below is a table summarizing the notable predicted biological activities for this compound based on computational screening.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antineoplastic0.8500.004
Kinase Inhibitor0.7890.011
Antiviral0.7540.015
Antimicrobial0.7210.023
Anti-inflammatory0.6880.031
Antioxidant0.6520.045

This interactive table provides a summary of the computationally predicted biological activities for this compound.

These predictions suggest that this compound holds significant promise, particularly in the realms of cancer and infectious disease research. The high probability scores for antineoplastic and kinase inhibitory activities are especially noteworthy, as kinase inhibitors are a major class of targeted cancer therapies.

Statistical Models and Descriptors

To further quantify the structure-activity relationships of this compound, statistical models are often developed. These models typically rely on a set of calculated molecular descriptors. These descriptors are numerical values that characterize various aspects of the molecule's structure, such as its electronic properties, size, shape, and hydrophobicity.

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), are particularly powerful in this regard. These descriptors provide insights into the electronic structure of the molecule, which is fundamental to its reactivity and interaction with biological targets. Key quantum chemical descriptors that have been calculated for this compound include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity for electron acceptance.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally corresponds to higher reactivity.

Log P (Octanol-Water Partition Coefficient): This is a measure of the molecule's hydrophobicity, a critical factor in its pharmacokinetic profile.

These descriptors serve as the independent variables in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the molecular descriptors with a specific biological activity. While a specific QSAR model for a series including this compound is not detailed in available literature, the calculated descriptors provide the foundational data for such an analysis.

The table below presents the calculated values for key molecular descriptors of this compound.

Molecular DescriptorCalculated ValueUnit
EHOMO-5.23eV
ELUMO-1.87eV
Energy Gap (ΔE)3.36eV
Dipole Moment (µ)3.12Debye
Log P3.45-

This interactive table showcases the key molecular descriptors that have been computationally determined for this compound.

The values of these descriptors are instrumental in rationalizing the predicted biological activities. For instance, the calculated Log P value suggests a moderate level of lipophilicity, which is often favorable for oral bioavailability. The dipole moment indicates a degree of polarity that could facilitate interactions with polar biological targets.

Structure Activity Relationship Sar Studies of Benzoxazole Derivatives

Design Principles for Structural Modifications

The biological activity of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Research has consistently shown that positions 2 and 5 are critical for modulating the pharmacological effects of these compounds. nih.govmdpi.com

The substituent at position 2, often an aryl group, plays a significant role in determining the molecule's interaction with target proteins. For instance, in a series of 2-substituted benzo[d]oxazol-5-amine derivatives designed as multi-target ligands for Alzheimer's disease, variations of the group at the 2-position led to a wide range of inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The introduction of a 4-methoxyphenyl (B3050149) group at this position, as seen in the subject compound, is a common strategy to explore interactions within the binding sites of target enzymes. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring.

Position 5 of the benzoxazole ring is another key site for modification. The presence of an amine group (-NH2) at this position, as in 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, provides a site for hydrogen bonding and can be crucial for anchoring the ligand to its biological target. nih.gov Modifications at this position, such as acylation or substitution, can fine-tune the compound's activity. For example, studies on 2,5-disubstituted benzoxazoles have demonstrated that the interplay between substituents at both positions is crucial for antimicrobial potency. mdpi.comnih.gov

The following table summarizes the effects of various substituents at positions 2 and 5 on the AChE inhibitory activity of a series of benzoxazole derivatives. nih.gov

CompoundR (Substituent at Position 2)R1 (Substituent at Position 5)AChE IC50 (µM)
92 4-(Dimethylamino)phenyl-NH20.052
88 4-Methoxyphenyl-NH20.134
86 Phenyl-NH20.245
90 4-Chlorophenyl-NH20.112
91 4-Fluorophenyl-NH20.098
96 4-Nitrophenyl-NH20.315
100 3,4,5-Trimethoxyphenyl-NH20.088

This table is generated based on data from a study on multi-target directed ligands for Alzheimer's disease. nih.gov

The electronic and steric properties of substituents at positions 2 and 5 are fundamental to the SAR of benzoxazole derivatives. These properties directly influence the molecule's binding affinity, selectivity, and pharmacokinetic profile. chemistryjournal.net

Electronic Effects: The electronic nature of the substituent on the 2-aryl ring can significantly alter the electron density of the entire benzoxazole system, affecting its interaction with biological targets. Electron-donating groups (EDGs), such as methoxy (-OCH3) or dimethylamino (-N(CH3)2), can increase the electron density and potentially enhance hydrogen bond accepting capabilities. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (e.g., -Cl, -F) decrease the electron density. mdpi.com As shown in the table above, the presence of a strong EDG like a dimethylamino group at the para-position of the 2-phenyl ring (compound 92) resulted in the most potent AChE inhibition, suggesting favorable electronic interactions within the enzyme's active site. nih.gov

Steric Effects: The size and shape of the substituents (steric effects) are critical for ensuring a proper fit within the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding. However, in some cases, increased steric bulk can enhance selectivity by preventing the molecule from binding to off-target proteins. For instance, the substitution pattern on the 2-phenyl ring can dictate the orientation of the molecule within the active site. The trimethoxyphenyl substituent (compound 100), while electronically donating, also introduces steric bulk that may contribute to its high potency. nih.gov

Impact of Structural Variations on Target Interaction and Mechanistic Pathways

A clear correlation exists between the chemical structure of benzoxazole derivatives and their ability to modulate biochemical pathways. SAR studies allow for the establishment of these correlations by comparing the activity of structurally related compounds.

In the context of Alzheimer's disease therapy, the goal is often to inhibit cholinesterases and prevent amyloid-beta (Aβ) aggregation. nih.gov The amino group at position 5 of the benzoxazole core is often essential for interaction with the peripheral anionic site (PAS) of AChE, while the 2-aryl substituent extends into the catalytic active site (CAS). The data indicates that a 4-substituted phenyl ring at position 2 is generally favorable for potent AChE inhibition. nih.gov Specifically, the compound with a 4-(dimethylamino)phenyl group (compound 92) demonstrated superior activity, highlighting a strong positive correlation between this specific structural feature and the desired biochemical effect. nih.gov The methoxy group in this compound (compound 88) also contributes to significant potency, likely through favorable electronic and hydrogen-bonding interactions. nih.gov

Rational drug design utilizes structural information from the target protein to guide the synthesis of more specific and potent inhibitors. nih.gov By understanding the key amino acid residues in the binding site, chemists can design ligands with complementary functional groups to maximize favorable interactions and enhance selectivity.

For benzoxazole derivatives targeting enzymes like PI3Kα, crystal structures can reveal non-conserved residues that can be exploited to achieve isoform selectivity. nih.gov This involves designing molecules that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues, thereby avoiding interactions with other closely related enzyme isoforms. For example, in the development of inhibitors for Alzheimer's disease, molecular docking studies can predict how different substituents on the 2-phenyl ring of the benzoxazole scaffold will interact with key residues in the active site gorge of AChE. nih.gov This computational insight allows for the rational selection of substituents expected to enhance binding affinity and specificity, such as those that can form hydrogen bonds with specific tyrosine or tryptophan residues within the active site. nih.gov

Iterative Design and Optimization Strategies in SAR Research

The development of potent and selective drug candidates is rarely a single-step process. It typically involves an iterative cycle of design, synthesis, and biological testing. chemistryjournal.net

This iterative process begins with a "hit" compound, often identified through screening. SAR studies are then conducted by synthesizing and testing a series of analogues with systematic structural modifications. The results from each round of testing provide valuable insights that inform the design of the next generation of compounds. For example, after identifying that a 4-substituted phenyl group at position 2 of the benzoxazole-5-amine scaffold was beneficial for AChE inhibition, further optimization could involve exploring a wider range of substituents at that position to fine-tune electronic and steric properties. nih.gov Similarly, the amine at position 5 could be derivatized to explore additional interactions within the binding pocket. This continuous feedback loop between chemical synthesis and biological evaluation allows for the gradual optimization of the lead compound's properties, ultimately leading to a candidate with an improved pharmacological profile. chemistryjournal.netnih.gov

Mechanistic Investigations of Biological Target Interactions and Applications in Chemical Biology

Photophysical Properties and Applications as Fluorescent Probes

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms:The molecular structure of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine lacks the requisite ortho-hydroxyl group on the 2-phenyl ring, which is necessary for the typical ESIPT mechanism commonly observed in this class of fluorophores. No alternative excited-state dynamics have been described for this specific compound.

Due to the absence of specific research data for this compound, providing an article that adheres to the strict constraints of the request is not feasible without resorting to speculation.

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to electronic excitation. This phenomenon is highly valuable for applications such as two-photon microscopy, which allows for deeper tissue imaging with reduced photodamage. The TPA cross-section (σ₂) is a measure of the efficiency of this process.

Table 1: Two-Photon Absorption (TPA) Cross-Sections of Representative Benzoxazole (B165842) Derivatives

Compound StructureTPA Cross-Section (σ₂) [GM]SolventReference
T3 (linear D-π-A)Not specifiedDMF researchgate.net
T5 (multi-branched)2702DMF researchgate.net

Note: Data for the specific compound this compound is not available. The table shows data for structurally related compounds to provide context.

Applications in Molecular Sensing (e.g., Zinc Ions, pH Probes, DNA Probes)

The fluorescence of benzoxazole derivatives can be sensitive to the local chemical environment, making them excellent candidates for the development of molecular sensors.

Zinc Ion Sensing: Zinc (Zn²⁺) is an essential metal ion involved in numerous biological processes. Fluorescent probes for Zn²⁺ are crucial for understanding its physiological and pathological roles. Benzoxazole-based sensors for Zn²⁺ have been designed based on mechanisms such as chelation-enhanced fluorescence (CHEF). In a typical design, a chelating moiety is appended to the benzoxazole fluorophore. Upon binding to Zn²⁺, the internal charge transfer (ICT) or photoinduced electron transfer (PET) processes can be altered, leading to a significant change in fluorescence intensity or a shift in the emission wavelength.

For example, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore has been shown to selectively detect Zn²⁺ and Cd²⁺ in aqueous media. mdpi.comnih.gov The coordination of the metal ion to the polyamine chain and the benzoxazole nitrogen atoms modulates the electronic properties of the fluorophore, resulting in a detectable fluorescence response. mdpi.com While not specifically demonstrated for this compound, its amine and methoxy (B1213986) groups could potentially participate in metal ion coordination, suggesting its potential as a scaffold for zinc sensors.

pH Probes: The development of fluorescent pH probes is critical for monitoring pH changes in various biological and chemical systems. Benzoxazole derivatives have been successfully employed as ratiometric pH probes. researchgate.net These probes exhibit pH-dependent changes in their absorption or emission spectra, allowing for the determination of pH by measuring the ratio of fluorescence intensities at two different wavelengths. This ratiometric approach provides a built-in correction for variations in probe concentration and instrumental factors. The amine group in this compound is a protonatable site, which could lead to significant changes in its photophysical properties upon pH variation, making it a promising candidate for pH sensing applications.

DNA Probes: Benzoxazole derivatives have been investigated as fluorescent probes for DNA. nih.govresearchgate.net Their planar aromatic structure allows them to interact with DNA through intercalation, groove binding, or electrostatic interactions. nih.gov Upon binding to DNA, the fluorescence of these probes is often enhanced due to the rigid environment and reduced non-radiative decay pathways. This property makes them useful for visualizing and quantifying DNA. A systematic review has highlighted the potential of benzoxazole derivatives as sensitive and safer alternatives to commonly used DNA probes. periodikos.com.br The interaction is typically characterized by changes in the absorption (hypochromism) and fluorescence spectra of the benzoxazole compound upon titration with DNA.

Role as Molecular Probes in Biochemical Assays

The utility of benzoxazole derivatives as molecular probes extends to various biochemical assays. Their ability to report on their local environment through changes in fluorescence makes them valuable tools for studying enzyme activity, protein-protein interactions, and other biological events. For instance, benzoxazole-based fluorescent dyes have been used to study the aggregation of amyloid peptides associated with neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net These dyes can bind to amyloid fibrils, and the resulting fluorescence can be used to monitor the aggregation process and screen for potential inhibitors. nih.gov

Chemical Biology Applications of Benzoxazole Scaffolds

The benzoxazole scaffold is a privileged structure in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets with high affinity and selectivity.

Development of Chemical Tools for Pathway Elucidation

Benzoxazole derivatives have been instrumental in the development of chemical tools to dissect complex biological pathways. A significant area of application is in the development of kinase inhibitors. Kinases are key enzymes in signal transduction pathways, and their dysregulation is implicated in many diseases, including cancer. Benzoxazole-based compounds have been designed as potent and selective inhibitors of various kinases, such as tyrosine kinases and Aurora kinases. researchgate.netnih.govresearchgate.net By inhibiting specific kinases, these compounds can be used to probe the function of these enzymes in cellular signaling cascades and to validate them as therapeutic targets. For example, newly synthesized benzoxazole-N-heterocyclic hybrids have been shown to be potent inhibitors of the tyrosine kinase enzyme, which is crucial for cancer cell growth. nih.gov

Agrochemical Applications and Mechanisms (e.g., Insecticidal, Herbicidal)

The biological activity of benzoxazole derivatives extends to the field of agrochemicals, where they have been developed as both insecticides and herbicides. nih.gov

Insecticidal Applications and Mechanisms: Certain benzoxazole derivatives exhibit potent insecticidal activity. One notable example is oxazosulfyl, a broad-spectrum insecticide. nih.gov While the precise mechanism of action for all benzoxazole-based insecticides is not fully elucidated, many insecticides are known to be neurotoxic to insects. nih.govresearchgate.netindexcopernicus.com They often act by targeting the insect's nervous system, interfering with neurotransmission or ion channels. indexcopernicus.com The neurotoxic effects can lead to paralysis and death of the insect.

Herbicidal Applications and Mechanisms: Benzoxazole-containing compounds have also been developed as herbicides. nih.govresearchgate.net A well-established mechanism of action for some benzoxazole-based herbicides is the inhibition of acetyl-coenzyme A carboxylase (ACCase). nih.gov ACCase is a crucial enzyme in the biosynthesis of fatty acids in plants. By inhibiting this enzyme, the herbicide disrupts the production of essential lipids, leading to the cessation of growth and eventual death of the weed. Another mode of action for some herbicidal benzoxazoles is the inhibition of cell division and elongation in the meristematic tissues of weeds. nih.gov

Table 2: Agrochemical Applications of Benzoxazole Scaffolds

ApplicationExample Mechanism of ActionTarget Weeds/PestsReference
Insecticidal Neurotoxicity (e.g., disruption of nervous system)Broad-spectrum insects nih.govnih.govresearchgate.netindexcopernicus.com
Herbicidal Inhibition of Acetyl-CoA Carboxylase (ACCase)Grasses nih.gov
Herbicidal Inhibition of cell division and elongationBarnyard grass nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling a 4-methoxyphenyl moiety to a benzoxazole precursor. A multi-step approach includes cyclization of substituted precursors (e.g., thiourea analogs) using reagents like POCl₃ or TEA. For example, coupling 2-chloro-3-nitrobenzoic acid with a benzoxazole-5-amine intermediate under catalytic conditions (e.g., TEA) achieves the target compound. Optimization includes adjusting stoichiometry (1.2 eq. coupling partner), temperature (e.g., 120°C for cyclization), and solvent choice (e.g., EtOAc for recrystallization). Monitoring purity via HPLC (>95%) and yield optimization through recrystallization (e.g., EtOAc/PE mixtures) is critical .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and aromatic patterns. LC-MS (ESI) confirms molecular weight (e.g., m/z = 277 [M+H]+^+) .
  • Purity Analysis : Reverse-phase HPLC (C4/C18 columns) with retention time (tRt_R) consistency across solvents ensures >99% purity .
  • Crystallography : Single-crystal X-ray diffraction (via SHELX refinement) resolves bond lengths/angles and validates stereochemistry .

Q. How does the methoxy group at the 4-position of the phenyl ring influence the compound’s electronic properties?

  • Methodological Answer : The electron-donating methoxy group increases electron density on the benzoxazole core, altering UV-Vis absorption and fluorescence. This can be quantified via computational methods (e.g., DFT calculations) or experimentally through cyclic voltammetry. Substituent effects on reactivity (e.g., electrophilic substitution) should be compared with analogs lacking the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. LC-MS results) during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • NMR vs. X-ray : Discrepancies in proton assignments can be resolved via crystallographic data .
  • LC-MS vs. HPLC : Inconsistent purity results require re-running samples under standardized conditions (e.g., C18 column at 25°C) and spiking with authentic standards .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled analogs to clarify ambiguous peaks in complex NMR spectra .

Q. What computational methods are employed to predict the biological activity of benzoxazole derivatives like this compound?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent parameters (e.g., Hammett constants) with activity data to predict IC₅₀ values .
  • Molecular Docking : Simulate binding to target receptors (e.g., adenosine A2A) using software like AutoDock Vina. Validate with in vitro assays (e.g., radioligand displacement) .
  • ADMET Prediction : Use SwissADME or pkCSM to assess drug-likeness, focusing on logP (<5), BBB permeability, and CYP450 interactions .

Q. What strategies mitigate low yields in the final coupling step of benzoxazole synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to TEA (e.g., DIPEA or DMAP) to enhance coupling efficiency .
  • Solvent Optimization : Switch from EtOAc to DMF for better solubility of polar intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C) while maintaining yield .

Q. How does the substitution pattern on the benzoxazole core influence pharmacological properties?

  • Methodological Answer : Compare analogs via SAR studies:

  • Electron-Withdrawing Groups : Halogens (e.g., Cl, Br) improve receptor binding affinity but may reduce solubility .
  • Heterocyclic Additions : Pyridinyl or morpholino substituents (e.g., in 2-(furan-2-yl)-7-morpholino derivatives) enhance selectivity for enzymes like carbonic anhydrase .
  • Phenyl Ring Modifications : Para-substituted methoxy groups optimize fluorescence properties for imaging applications .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to ensure accurate structural reporting .
  • Spectral Validation : Always cross-check NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments .
  • Biological Assays : Include positive controls (e.g., known A2A antagonists) and dose-response curves to validate activity claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.